Scaffold-Level Comparison: Imidazo[1,2-a]pyridine Core vs. Five Alternative 5,6-Fused Bicyclic Heteroaromatics in Anti-TB Carboxamide Potency
In a direct scaffold-hopping comparison, the N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide—synthesized directly from 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid—was the most potent compound against replicating Mycobacterium tuberculosis H37Rv (MIC = 0.1 μM in GAS medium), outperforming all five alternative 5,6-fused bicyclic heteroaromatic scaffolds by factors of 440- to 1,260-fold [1]. All compounds were evaluated under identical assay conditions using the glycerol-alanine-salts (GAS) medium. Importantly, only the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds retained sub-micromolar potency; all others were essentially inactive at therapeutically relevant concentrations [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv in GAS medium |
|---|---|
| Target Compound Data | MIC = 0.1 μM (N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide, Compound 2, derived from target acid) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine (7): MIC = 64 μM; Indole (8): MIC = 44 μM; Indazole (9): MIC = 41 μM; Triazolo[4,3-a]pyridine (10): MIC = 101 μM; Triazolo[1,5-a]pyrimidine (11): MIC = 126 μM |
| Quantified Difference | 440-fold to 1,260-fold more potent than alternative scaffolds; imidazo[1,2-a]pyrimidine (6) was the closest competitor at MIC = 1.3 μM (13-fold less potent) |
| Conditions | M. tuberculosis H37Rv replicating bacteria; glycerol-alanine-salts (GAS) medium; MIC defined as >90% growth inhibition; values are mean of triplicate measurements |
Why This Matters
This scaffold-level comparison demonstrates that the imidazo[1,2-a]pyridine core with 2,6-dimethyl substitution is not replaceable by any of five alternative heteroaromatic systems for achieving sub-micromolar anti-TB potency, making this specific carboxylic acid the only validated precursor for the most potent scaffold in this comparative series.
- [1] Moraski GC, Miller PA, Bailey MA, et al. Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorg Med Chem Lett. 2014;24(15):3493–3498. doi:10.1016/j.bmcl.2014.05.062. (Table 1 and Figure 2.) View Source
